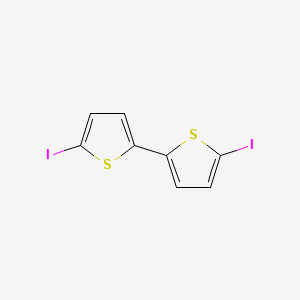

5,5'-Diiodo-2,2'-bithiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-(5-iodothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4I2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQPGKLCKMUWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C2=CC=C(S2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4I2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349011 | |

| Record name | 5,5'-diiodo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3339-80-8 | |

| Record name | 5,5'-diiodo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5',5'-DIIODO-2,2'-BITHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 5,5'-Diiodo-2,2'-bithiophene

An In-depth Technical Guide to the Synthesis and Characterization of 5,5'-Diiodo-2,2'-bithiophene

Introduction

This compound is a pivotal organoiodine compound that serves as a fundamental building block in the field of materials science and organic electronics. Its structure, consisting of two thiophene rings linked at their 2-positions and functionalized with iodine atoms at the terminal 5-positions, makes it an ideal precursor for constructing extended π-conjugated systems. The carbon-iodine bonds are particularly susceptible to substitution via cross-coupling reactions, enabling the facile synthesis of complex oligomers and polymers. These resulting materials are extensively investigated for their applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), where the electronic properties can be precisely tuned.[1][2]

This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers and professionals in chemistry and drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a robust experimental protocol, and detail the analytical techniques required to verify the structure and purity of the final product.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of 2,2'-bithiophene. The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution, with the α-positions (5 and 5') being the most reactive sites due to the stabilizing effect of the sulfur atom on the intermediate carbocation.

Reaction Principle & Mechanistic Insight

The chosen method employs N-Iodosuccinimide (NIS) as the iodinating agent. NIS is a mild and efficient source of an electrophilic iodine species (I⁺). The reaction is typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or chloroform, which helps to solubilize the reactants and facilitate the reaction. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-electrons of the thiophene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A base (in this case, succinimide anion or the solvent) then abstracts a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product. Given the high reactivity of the α-positions, the reaction proceeds readily to form the di-iodinated product.

Below is a diagram illustrating the overall reaction mechanism.

Caption: Reaction mechanism for the iodination of 2,2'-bithiophene.

Experimental Protocol: Synthesis

This protocol describes a reliable method for the synthesis of this compound.

Materials and Equipment:

-

2,2'-Bithiophene

-

N-Iodosuccinimide (NIS)

-

Chloroform (CHCl₃)

-

Acetic Acid (CH₃COOH)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,2'-bithiophene (1.0 eq) in a 1:1 mixture of chloroform and glacial acetic acid. Protect the flask from light by wrapping it in aluminum foil, as iodine and iodine-containing compounds can be light-sensitive.

-

Addition of NIS: In a separate beaker, dissolve N-Iodosuccinimide (2.2 eq) in the same solvent mixture. Transfer this solution to a dropping funnel.

-

Reaction: Slowly add the NIS solution to the 2,2'-bithiophene solution at room temperature over 30 minutes. After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine. The color of the organic layer should turn from dark brown/purple to a pale yellow.

-

Work-up:

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Experimental Protocol: Purification

The crude product is typically purified by recrystallization to yield a pale yellow solid.

Procedure:

-

Solvent Selection: A common and effective solvent system for recrystallization is a mixture of hexane and a small amount of a more polar solvent like chloroform or dichloromethane.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot chloroform or dichloromethane.

-

Slowly add hot hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the resulting crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.

-

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The symmetrical nature of the molecule simplifies its spectroscopic signatures.

Physical and Analytical Data

A summary of the key physical properties is presented below. The melting point is a crucial indicator of purity; a sharp melting point range close to the literature value suggests a high-purity sample.

| Property | Value | Source |

| Molecular Formula | C₈H₄I₂S₂ | |

| Molecular Weight | 418.06 g/mol | |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 165-170 °C |

Elemental Analysis (Calculated): C, 22.99%; H, 0.96%; I, 60.71%; S, 15.34%.

Spectroscopic Analysis

¹H NMR Spectroscopy The proton NMR spectrum is a definitive tool for confirming the regiochemistry of the iodination. Due to the C₂ symmetry of the molecule, only two signals are expected in the aromatic region.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~7.13 ppm | Doublet | ~3.8 Hz | H-3, H-3' |

| ~7.02 ppm | Doublet | ~3.8 Hz | H-4, H-4' |

Note: The exact chemical shifts can vary slightly based on the solvent used (e.g., CDCl₃).[1] The presence of two doublets, each integrating to two protons, with a typical ortho-coupling constant for thiophenes, confirms that iodination has occurred at the 5 and 5' positions.

¹³C NMR Spectroscopy The carbon NMR spectrum provides further structural confirmation. Four distinct signals are expected for the aromatic carbons due to the molecule's symmetry.

| Chemical Shift (δ) | Assignment |

| ~138 ppm | C-4, C-4' |

| ~133 ppm | C-3, C-3' |

| ~124 ppm | C-2, C-2' |

| ~75-85 ppm | C-5, C-5' (C-I) |

Note: The carbon attached to the iodine (C-I) is significantly shielded and appears at a much lower chemical shift than the other sp² carbons.

FTIR Spectroscopy The infrared spectrum helps to identify the functional groups and the overall structure of the thiophene rings.

| Wavenumber (cm⁻¹) | Vibration |

| ~3080-3100 | Aromatic C-H Stretch |

| ~1400-1500 | Aromatic C=C Ring Stretch |

| ~800-840 | C-H Out-of-plane Bending |

| ~690-710 | C-S Stretch |

The characteristic peaks for the thiophene ring confirm its presence, while the absence of strong peaks in the aliphatic C-H region indicates the purity of the aromatic compound.[3][4]

UV-Vis Spectroscopy UV-Visible spectroscopy provides information about the electronic transitions within the conjugated system. This compound exhibits strong absorption in the UV region.

| λ_max | Solvent |

| ~320-340 nm | CH₂Cl₂ or CHCl₃ |

This absorption corresponds to the π-π* transition of the conjugated bithiophene core. The position of the maximum absorption can be influenced by the solvent.

Conclusion and Future Prospects

This guide has detailed a reliable and efficient method for the synthesis of high-purity this compound via direct iodination with N-Iodosuccinimide. The comprehensive characterization data provided, including NMR, FTIR, and UV-Vis spectroscopy, serve as a benchmark for researchers to verify the successful synthesis of this important building block.

The utility of this compound lies in its capacity as a versatile precursor for more complex molecular architectures through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1][2] This allows for the systematic extension of the π-conjugated system, enabling the synthesis of advanced materials with tailored optoelectronic properties for a new generation of organic electronic devices.

References

- Vertex AI Search. (n.d.). 2,2'-Bithiophene, 5-iodo-|lookchem. Retrieved January 22, 2026.

- ResearchGate. (n.d.). Synthesis of 5-iodo-2,2'-bithiophene (3),.... Retrieved January 22, 2026.

- ResearchGate. (n.d.). Clean and Efficient Iodination of Thiophene Derivatives | Request PDF. Retrieved January 22, 2026.

-

Romagnoli, L., D'Annibale, A., & Latini, A. (2023). 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. Molbank, 2023(4), M1733. [Link]

- Dalton Transactions. (2021). Electronic Supplementary Material (ESI). The Royal Society of Chemistry.

-

Royal Society of Chemistry. (2003). A novel and direct synthesis of alkylated 2,2′-bithiophene derivatives using a combination of hypervalent iodine(iii) reagent and BF3·Et2O. Organic & Biomolecular Chemistry. [Link]

- Zubkov, E. A. (n.d.).

- Ivy Fine Chemicals. (n.d.). This compound [CAS: 3339-80-8]. Retrieved January 22, 2026.

- I.R.I.S. (2023). 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide.

- Sigma-Aldrich. (n.d.). 5,5′-Dibromo-2,2′-bithiophene 99%. Retrieved January 22, 2026.

- ResearchGate. (n.d.). Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design | Request PDF. Retrieved January 22, 2026.

- Semantic Scholar. (n.d.). Vibrational spectra of neutral and doped oligothiophenes and polythiophene. Retrieved January 22, 2026.

- ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved January 22, 2026.

- Journal of Materials Chemistry C. (2024). Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals. Royal Society of Chemistry.

- ChemicalBook. (n.d.). 2,5-DIIODOTHIOPHENE(625-88-7) 1H NMR spectrum. Retrieved January 22, 2026.

- 上海如吉生物科技发展有限公司. (n.d.). 5,5′-Diiodo-2,2′-bithiophene >97%. Retrieved January 22, 2026.

- Science and Technology Facilities Council (STFC). (n.d.). Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. ePubs.

- Ossila. (n.d.). 5,5'-Dibromo-2,2'-bithiophene. Retrieved January 22, 2026.

- Thermo Scientific Chemicals. (n.d.). 5,5'-Dibromo-2,2'-bithiophene, 98% 25 g. Retrieved January 22, 2026.

- Fisher Scientific. (n.d.). eMolecules 5,5-diiodo-2,2-bithiophene. Retrieved January 22, 2026.

- MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Retrieved January 22, 2026.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- SpectraBase. (n.d.). 2,2'-Bithiophene - Optional[1H NMR] - Chemical Shifts. Retrieved January 22, 2026.

- Sigma-Aldrich. (n.d.). Dibromo-2,2-bithiophene 99%. Retrieved January 22, 2026.

- ResearchGate. (n.d.). (PDF) 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: Synthesis, liquid crystalline behaviour and charge transport. Retrieved January 22, 2026.

- RSC Publishing. (n.d.). 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: synthesis, liquid crystalline behaviour and charge transport.

- Google Patents. (n.d.). CN101863836B - Method for preparing 5,5-diphenyl-2-thiohydantoin.

- Benchchem. (n.d.). Application Notes and Protocols for Copolymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene with Aryl Halides.

Sources

Spectroscopic Properties of 5,5'-Diiodo-2,2'-bithiophene: An In-depth Technical Guide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core spectroscopic properties of 5,5'-Diiodo-2,2'-bithiophene (DI2BT). As a pivotal molecular building block, a thorough understanding of its spectroscopic signature is critical for its application in the synthesis of novel conjugated polymers, organic electronics, and advanced materials. This document provides not just data, but insights into the experimental methodologies and the structural information that can be gleaned from each spectroscopic technique.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound that serves as a fundamental precursor in organic materials chemistry. The strategic placement of iodine atoms at the terminal alpha-positions of the bithiophene core makes it an ideal monomer for a variety of cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings. These reactions enable the construction of well-defined conjugated oligomers and polymers with tailored electronic and photophysical properties for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.

The spectroscopic properties of DI2BT are not merely a set of characterization data; they are a direct reflection of its electronic structure and purity. A comprehensive analysis is therefore the first critical step in quality control and a prerequisite for the rational design of next-generation materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a symmetric molecule like DI2BT, the ¹H and ¹³C NMR spectra are relatively simple yet highly informative, providing definitive confirmation of its structure and purity.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the thiophene rings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of DI2BT in CDCl₃ is characterized by two doublets in the aromatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.20 | Doublet | 4.0 | Protons at positions 3 and 3' (H-3, H-3') |

| 7.00 | Doublet | 4.0 | Protons at positions 4 and 4' (H-4, H-4') |

Reference for Table Data:[1]

Expertise & Experience: Interpreting the Spectrum

The presence of only two signals confirms the symmetrical nature of the molecule. The doublet multiplicity arises from the coupling of each proton to its adjacent proton on the same thiophene ring. A coupling constant of 4.0 Hz is characteristic of this vicinal relationship in thiophene systems. The downfield chemical shifts are indicative of protons attached to an aromatic system.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg in ~0.6 mL of CDCl₃) to compensate for the low natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 75 MHz or higher).

-

Data Acquisition: A longer acquisition time with a greater number of scans is typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Data Presentation: Expected ¹³C NMR Resonances

Due to the molecule's symmetry, four distinct signals are expected in the ¹³C NMR spectrum.

| Chemical Shift Range (δ, ppm) | Assignment |

| 135 - 145 | C-3, C-3' |

| 125 - 135 | C-4, C-4' |

| 120 - 130 | C-2, C-2' (quaternary carbons) |

| 70 - 80 | C-5, C-5' (iodine-bearing carbons) |

Causality Behind Experimental Choices: The significant upfield shift for the C-5 and C-5' carbons is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom provides shielding, causing the attached carbon to resonate at a lower frequency. This is a key diagnostic peak for confirming successful iodination.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of the molecule by probing the vibrational modes of its chemical bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The most common method for solid samples is the preparation of a potassium bromide (KBr) pellet. A small amount of DI2BT is finely ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then acquired in the mid-IR range (typically 4000 - 400 cm⁻¹) and ratioed against the background.

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 | Medium | Aromatic C-H stretch |

| 1520 | Medium | C=C aromatic ring stretching |

| 1420 | Strong | C=C aromatic ring stretching |

| 1230, 1205, 1060, 1010, 800 | Medium-Strong | Thiophene ring vibrations (in-plane bending) |

| 680 | Medium | C-S stretch |

Reference for Table Data:[1]

Trustworthiness: A Self-Validating System

The combination of a C-H stretch above 3000 cm⁻¹ and strong absorptions in the 1400-1600 cm⁻¹ region is a definitive indicator of an aromatic system. The presence of characteristic thiophene ring vibrations and the C-S stretch further corroborates the molecular identity. The absence of significant peaks in the aliphatic C-H stretching region (~2850-3000 cm⁻¹) confirms the purity of the aromatic compound.

UV-Visible Absorption Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated molecules by measuring the absorption of light that excites electrons from lower to higher energy orbitals.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of DI2BT in a spectroscopic-grade solvent, such as chloroform (CHCl₃), with a concentration that results in a maximum absorbance below 1.5 arbitrary units.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record a baseline using a cuvette filled with the pure solvent. Then, measure the absorption spectrum of the sample solution, typically over a range of 250-600 nm.

Data Presentation: Electronic Absorption Data

| Solvent | λmax (nm) | Transition |

| Chloroform (CHCl₃) | 334 | π → π* |

Reference for Table Data:[1]

Authoritative Grounding: The absorption maximum (λmax) at 334 nm corresponds to the π → π* electronic transition of the conjugated 2,2'-bithiophene system. The position of this peak is sensitive to the extent of conjugation. Substitution and solvent polarity can influence the exact position of λmax. For DI2BT, this value serves as a reliable benchmark for confirming the integrity of the bithiophene chromophore.

Integrated Spectroscopic Workflow

The characterization of this compound is a multi-step, logical process where each technique provides a piece of the structural puzzle. The following workflow illustrates this integrated approach.

Caption: An integrated workflow for the synthesis and comprehensive spectroscopic characterization of this compound.

References

-

El-Gahami, M. A., & El-Gazzar, A. A. (2014). Synthesis of some new 5, 5-bis-(arylazo)-2, 2-bithienyl derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 879-885. [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Behavior of 5,5'-Diiodo-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Bithiophenes

The landscape of organic electronics and advanced materials is increasingly shaped by the unique properties of conjugated polymers. Among these, polythiophenes stand out for their exceptional electronic conductivity, stability, and processability. The strategic introduction of halogen atoms, particularly iodine, onto the thiophene backbone offers a powerful tool for modulating the electronic and physical properties of these materials. 5,5'-Diiodo-2,2'-bithiophene emerges as a pivotal monomer in this context, serving as a versatile building block for the synthesis of well-defined, high-performance conjugated polymers. This guide provides a comprehensive exploration of the electrochemical behavior of this key intermediate, offering field-proven insights into its oxidative polymerization and the characterization of the resulting polymer, poly(this compound).

The Monomer: Physicochemical Properties of this compound

This compound is a solid at room temperature with a melting point in the range of 165-170 °C.[1] Its molecular structure, characterized by the presence of two iodine atoms at the terminal alpha-positions of the bithiophene core, is the primary determinant of its electrochemical reactivity. The iodine atoms exert a significant electron-withdrawing effect, which influences the oxidation potential of the monomer and the ultimate properties of the derived polymer.

| Property | Value | Source |

| Molecular Formula | C₈H₄I₂S₂ | [1] |

| Molecular Weight | 418.06 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 165-170 °C | [1] |

The Core Process: Electropolymerization

The electrochemical polymerization of this compound is a facile and effective method for the direct synthesis of a conductive polymer film on an electrode surface. This process is typically carried out using cyclic voltammetry, a powerful electrochemical technique that allows for both the synthesis and in-situ characterization of the polymer film.

The Underlying Mechanism: A Step-wise Perspective

The electropolymerization of thiophene and its derivatives proceeds via an oxidative coupling mechanism. While the precise mechanism for this compound is not explicitly detailed in the available literature, a generally accepted pathway for halogenated thiophenes can be inferred. The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. This reactive species then couples with another radical cation or a neutral monomer, leading to the formation of a dimer. Subsequent oxidation and coupling steps result in the propagation of the polymer chain, which deposits onto the electrode surface as a film. The presence of iodine atoms can influence the regiochemistry of the coupling, favoring the formation of a highly regular polymer backbone.

Caption: Oxidative electropolymerization of this compound.

A Practical Workflow: Cyclic Voltammetry Protocol

The successful electropolymerization of this compound hinges on a well-defined experimental protocol. The following provides a detailed, step-by-step methodology for this process.

Materials and Equipment:

-

Working Electrode: Indium Tin Oxide (ITO) coated glass or Platinum (Pt) disk electrode.

-

Counter Electrode: Platinum wire or foil.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Electrochemical Cell: A standard three-electrode glass cell.

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

-

Monomer Solution: A solution of this compound (typically in the millimolar concentration range) in the electrolyte solution.

Experimental Procedure:

-

Electrode Preparation: Thoroughly clean the working electrode. For an ITO electrode, this involves sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying under a stream of nitrogen. A Pt electrode can be polished with alumina slurry and then sonicated.

-

Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer solution.

-

Cyclic Voltammetry:

-

Set the scan rate, typically between 20 and 100 mV/s.

-

Perform multiple cycles of the potential scan.

-

Film Characterization: After a sufficient number of cycles, a visible polymer film will be deposited on the working electrode. This film can then be rinsed with a fresh solvent and characterized.

The Resulting Polymer: Characterization of Poly(this compound)

The electrochemical and optical properties of the synthesized poly(this compound) film are of paramount interest. These properties determine its suitability for various applications.

Electrochemical Redox Behavior

The cyclic voltammogram of the polymer film in a monomer-free electrolyte solution reveals its redox behavior. The film will exhibit characteristic oxidation and reduction peaks, corresponding to the p-doping (oxidation) and p-dedoping (reduction) processes. The potentials of these peaks provide information about the energy levels of the polymer. While specific values for poly(this compound) are not available, related polythiophenes show redox processes in the range of 0 to +1.0 V vs. Ag/AgCl.

| Electrochemical Parameter | Expected Range/Value |

| Monomer Oxidation Potential | +1.0 to +1.5 V vs. Ag/AgCl |

| Polymer Redox Potential | 0 to +1.0 V vs. Ag/AgCl |

Spectroelectrochemical Analysis: Unveiling the Electronic Transitions

Spectroelectrochemistry is a powerful technique that combines electrochemical measurements with UV-Vis-NIR spectroscopy. It allows for the in-situ monitoring of the changes in the electronic absorption spectrum of the polymer film as a function of the applied potential.

Experimental Workflow:

Sources

theoretical studies on 5,5'-Diiodo-2,2'-bithiophene electronic structure

An In-depth Technical Guide to the Theoretical Study of 5,5'-Diiodo-2,2'-bithiophene's Electronic Structure

Abstract

This compound (DIBT) is a pivotal molecular building block in the synthesis of advanced organic semiconducting materials. Its utility in creating conjugated polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors is well-established.[1] A profound understanding of its fundamental electronic structure is paramount for the rational design of next-generation materials with tailored optoelectronic properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of DIBT. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate its ground-state geometry, frontier molecular orbitals, and excited-state characteristics, thereby offering a predictive framework for its behavior in larger, more complex systems.

Introduction: The Significance of this compound

2,2'-bithiophene is the foundational repeating unit for polythiophenes, a class of polymers renowned for their electronic conductivity and stability.[2] The strategic functionalization of the bithiophene core is a key method for tuning the electronic and physical properties of the resulting materials. Halogenation, in particular, serves as a powerful tool to modify frontier orbital energy levels, influence molecular packing, and facilitate further chemical modifications.[3]

The introduction of iodine atoms at the terminal 5 and 5' positions of the bithiophene scaffold yields this compound. This modification is significant for two primary reasons:

-

Electronic Perturbation: Iodine, being a large and polarizable halogen, exerts a notable influence on the molecule's electronic landscape through inductive effects, altering the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3][4]

-

Synthetic Versatility: The carbon-iodine bonds are highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[1][5] This makes DIBT an essential and versatile precursor for constructing more extended π-conjugated systems.[5][6]

Theoretical and computational chemistry provides an indispensable toolkit for predicting and understanding these properties before committing to costly and time-consuming synthesis.[7][8] By simulating the molecule's behavior at the quantum level, we can gain deep insights into its charge transport characteristics, light-absorption properties, and overall stability.

Theoretical Foundations and Computational Workflow

The investigation of DIBT's electronic structure is predominantly carried out using Density Functional Theory (DFT) for ground-state properties and its extension, Time-Dependent Density Functional Theory (TD-DFT), for excited-state phenomena.[9][10] This combination offers a robust balance between computational cost and accuracy for a wide range of organic molecules.[11]

The Causality Behind Method Selection

-

Density Functional Theory (DFT): DFT is employed to determine the molecule's equilibrium geometry and ground-state electronic properties. The core principle of DFT is to calculate the total energy of a system based on its electron density, which is computationally more tractable than solving the many-electron wavefunction directly. The choice of the exchange-correlation functional is critical. Hybrid functionals, such as B3LYP , are often a reliable starting point as they mix a portion of exact Hartree-Fock exchange with DFT exchange, providing a balanced description for many organic systems.[12][13]

-

Time-Dependent DFT (TD-DFT): To understand how the molecule interacts with light, we must study its electronic excited states. TD-DFT is the workhorse method for this purpose, calculating vertical excitation energies, which correspond to the peaks in an absorption spectrum.[11][14] The accuracy of TD-DFT can be sensitive to the chosen functional, especially for systems with charge-transfer character.[10]

-

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. For a molecule like DIBT, which contains second-row (sulfur) and fifth-row (iodine) elements, a basis set that includes polarization and diffuse functions is essential. Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets are appropriate choices.[12][13] Polarization functions (d,p) allow for anisotropy in the electron cloud, crucial for describing bonding, while diffuse functions (++) are important for accurately describing the "tail" regions of the electron density, which is vital for anions and excited states.

Computational Workflow Diagram

The following diagram outlines the standard theoretical workflow for analyzing the electronic structure of a molecule like DIBT.

Caption: A standard workflow for the theoretical analysis of DIBT's electronic properties.

Detailed Computational Protocol

This protocol provides a step-by-step guide for performing the calculations outlined above using a computational chemistry software package like Gaussian, ORCA, or Q-Chem.

Protocol 1: Ground-State Geometry Optimization and Property Analysis

-

Input Structure: Build the initial 3D structure of this compound.

-

Select Method: Choose the DFT method. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.

-

Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This step is crucial as all subsequent electronic properties are dependent on the molecular geometry.

-

Frequency Calculation: Following optimization, perform a vibrational frequency calculation using the same level of theory.[15]

-

Causality Check: This step serves two purposes: a) It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). b) It provides the zero-point vibrational energy and thermal corrections to the electronic energy.

-

-

Orbital and Property Analysis: From the optimized structure's output file, extract the following:

-

Energies of the HOMO and LUMO.

-

Key geometric parameters (bond lengths, dihedral angle).

-

Molecular Electrostatic Potential (MEP) surface.

-

Protocol 2: Excited-State and UV-Vis Spectrum Calculation

-

Use Optimized Geometry: Start with the fully optimized ground-state geometry from Protocol 1.

-

Select Method: Specify a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)).

-

Calculate Excitations: Request the calculation of a sufficient number of singlet excited states (e.g., 10-20) to cover the near-UV and visible regions of the spectrum.

-

Solvent Effects: To better compare with experimental solution-phase spectra, include a solvent model like the Polarizable Continuum Model (PCM). Specify the solvent used in experimental studies (e.g., chloroform, THF).

-

Analyze Output: Extract the calculated vertical excitation energies (in eV), their corresponding wavelengths (nm), and oscillator strengths (f). The oscillator strength indicates the intensity of the absorption peak; transitions with f > 0.01 are typically considered significant.

Results and Discussion

Ground-State Electronic Structure

DFT calculations reveal the core electronic features of DIBT in its ground state.

Optimized Geometry: The molecule typically adopts a twisted conformation in the gas phase, with a non-zero dihedral angle between the two thiophene rings.[2] This twist is a balance between the stabilizing effect of π-conjugation (favoring planarity) and the steric hindrance between hydrogen atoms at the 3 and 3' positions. The C-I bonds, C-S bonds, and inter-ring C-C bond are key parameters.

| Parameter | Typical Calculated Value | Significance |

| Inter-ring Dihedral Angle | ~30-40° (in gas phase) | Affects the degree of π-conjugation across the molecule, directly influencing the HOMO-LUMO gap.[16] |

| C-I Bond Length | ~2.08 Å | Indicates the strength of the bond, relevant for its reactivity in cross-coupling reactions. |

| Inter-ring C-C Bond Length | ~1.46 Å | Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation. |

| Table 1: Representative geometric parameters for DIBT optimized at the B3LYP level. |

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to understanding a molecule's electronic behavior.[17]

-

HOMO: For bithiophenes, the HOMO is a π-bonding orbital distributed along the conjugated backbone. Its energy level is related to the molecule's ability to donate an electron (ionization potential).

-

LUMO: The LUMO is a π*-antibonding orbital, also delocalized across the backbone. Its energy relates to the molecule's ability to accept an electron (electron affinity).

-

HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a critical parameter. It provides a first approximation of the lowest excitation energy and is correlated with the chemical reactivity and kinetic stability of the molecule.[18][19] The iodine atoms tend to slightly lower the HOMO-LUMO gap compared to unsubstituted bithiophene due to their electronic effects.

Caption: A representative energy level diagram for DIBT showing the HOMO, LUMO, and the energy gap (Eg).

| Parameter | Typical Calculated Value (eV) | Implication for Material Properties |

| EHOMO | -5.8 to -6.2 | Determines the energy barrier for hole injection from an electrode in an OFET. |

| ELUMO | -1.5 to -2.0 | Determines the energy barrier for electron injection and influences the open-circuit voltage in OPVs. |

| Eg (Gap) | 4.0 to 4.5 | Correlates with the onset of optical absorption and the intrinsic conductivity of the material.[12] |

| Table 2: Calculated Frontier Molecular Orbital energies for DIBT. |

Excited-State Properties and Simulated Absorption Spectrum

TD-DFT calculations predict the UV-Visible absorption spectrum. For DIBT, the spectrum is typically dominated by a single, strong absorption band in the UV region.

-

Primary Electronic Transition: This absorption corresponds primarily to the transition of an electron from the HOMO to the LUMO (a π → π* transition). This is the lowest energy electronic excitation and defines the optical gap of the molecule.

-

Spectral Features: The calculated maximum absorption wavelength (λmax) for DIBT is generally found in the 300-350 nm range. The exact value is sensitive to the choice of functional and the inclusion of solvent effects, which typically cause a slight red-shift (shift to longer wavelengths) compared to gas-phase calculations. This theoretical prediction aligns well with experimental data for similar bithiophene derivatives.[5]

| Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | ~3.8 - 4.1 | ~300 - 325 | > 1.0 | HOMO → LUMO (>95%) |

| Table 3: Representative TD-DFT results for the lowest singlet excited state of DIBT. |

Conclusion and Outlook

Theoretical studies based on DFT and TD-DFT provide a powerful and predictive framework for understanding the electronic structure of this compound. These computational methods allow for a detailed analysis of the molecule's geometry, the energy and distribution of its frontier orbitals, and its light-absorbing properties. The key findings—a twisted ground-state geometry, a HOMO-LUMO gap in the range of 4.0-4.5 eV, and a strong π → π* transition around 300-325 nm—are fundamental to its role as a molecular building block. For researchers in materials science and drug development, this knowledge is critical for rationally designing novel conjugated materials with optimized electronic and optical properties for a wide array of applications.

References

-

Crystal Growth & Design. Halogen Bonding in Halothiophene Building Blocks. ACS Publications. Available from: [Link]

-

Data in Brief. Density functional theory calculated data of the iodomethane oxidative addition to oligothiophene-containing rhodium complexes – Importance of dispersion correction. PubMed Central. Available from: [Link]

-

Molbank. 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. MDPI. Available from: [Link]

-

Molecules. Synthesis of 5-iodo-2,2'-bithiophene (3),.... ResearchGate. Available from: [Link]

-

Opto-Electronics Review. Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design. ResearchGate. Available from: [Link]

-

Opto-Electronics Review. Dibromo-2,2′-bithiophene molecule. ScienceDirect. Available from: [Link]

-

Scientific Reports. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Nature. Available from: [Link]

-

Journal of Molecular Structure. Comparison between experimental and theoretical UV–visible absorption spectra of (a), (b), (c) and (d). ResearchGate. Available from: [Link]

-

Journal of Chemical Physics. Structure and electronic properties of bithiophenes. I. Torsional dependence. ResearchGate. Available from: [Link]

-

Opto-Electronics Review. Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design. Opeelre. Available from: [Link]

-

Scite. Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design. Scite.ai. Available from: [Link]

-

The Journal of Physical Chemistry Letters. Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds. ACS Publications. Available from: [Link]

-

White Rose eTheses Online. A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. White Rose University Consortium. Available from: [Link]

-

Physical Chemistry Chemical Physics. Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems. RSC Publishing. Available from: [Link]

-

The Journal of Chemical Physics. A theoretical study of the electronic spectrum of bithiophene. AIP Publishing. Available from: [Link]

-

STFC ePubs. Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. Science and Technology Facilities Council. Available from: [Link]

-

RSC Advances. Electronic and optical properties of halogen-substituted LaBi2Cl1−yXyO4: a promising candidate for energy-efficient devices. RSC Publishing. Available from: [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Specific features of UV-vis absorption spectra of cis- and trans-polythiophenes. PubMed. Available from: [Link]

-

Molecules. Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. Available from: [Link]

-

Molecules. First-Principles Investigations of Novel Guanidine-Based Dyes. PubMed Central. Available from: [Link]

-

Physical Chemistry Chemical Physics. Excited State Dynamics of Thiophene and Bithiophene: New Insights into Theoretically Challenging Systems. EPFL. Available from: [Link]

-

Physical Chemistry Chemical Physics. Plot of the HOMO – LUMO gap expressed as Δ E for the 2,2 ′ -bithiophene.... ResearchGate. Available from: [Link]

-

Synthetic Metals. Studies on iodine doped thiophene oligomers. Semantic Scholar. Available from: [Link]

-

ChemRxiv. Excited State Dynamics of Dibenzothiophene Derivatives. Cambridge Open Engage. Available from: [Link]

-

Journal of Materials Chemistry. 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: Synthesis, liquid crystalline behaviour and charge transport. ResearchGate. Available from: [Link]

-

RSC Advances. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Publishing. Available from: [Link]

-

PubChem. 5,5'-Dibromo-2,2'-bithiophene. National Center for Biotechnology Information. Available from: [Link]

-

Journal of Materials Chemistry C. Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. RSC Publishing. Available from: [Link]

-

Journal of Molecular Structure. Molecular Structure, DFT, Vibrational Spectra with Fluorescence Effect, Hirshfeld Surface, Docking Simulation and Antioxidant Activity of Thiazole Derivative. ResearchGate. Available from: [Link]

-

Journal of Physical Organic Chemistry. Experimental and Computational Studies of Substituted Terthiophene Oligomers as Electroluminescent Materials. ResearchGate. Available from: [Link]

-

Molecules. Investigating Excited States and Absorption Spectra of the Poly-cyclopenta-dithiophene-benzothiadiazole Oligomers (Poly-CPDTBT)—A Theoretical Study. MDPI. Available from: [Link]

-

Molecules. Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI. Available from: [Link]

-

YouTube. 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. Q-Chem. Available from: [Link]

-

ChemRxiv. Theoretical and Computational Chemistry. Cambridge Open Engage. Available from: [Link]

-

Oriental Journal of Chemistry. Dft, Dftb and Td-Dft Theoretical Investigations of Π-Conjugated Molecules Based on Thieno[2,3-B] Indole for Dye-Sensitized Solar Cell Applications. Oriental Scientific Publishing Company. Available from: [Link]

-

The Herbert Group. Time-dependent DFT. The Ohio State University. Available from: [Link]

-

Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Available from: [Link]

-

Journal of Molecular Structure. Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. ResearchGate. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Analysis of molecular structures and spectroscopic properties of thiophene molecules. JCHPS. Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. scispace.com [scispace.com]

- 3. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electronic and optical properties of halogen-substituted LaBi2Cl1−yXyO4: a promising candidate for energy-efficient devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. John Herbert: Time-dependent DFT [asc.ohio-state.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Enhancement of electronic, photophysical and optical properties of 5,5′-Dibromo-2,2′-bithiophene molecule: new aspect to molecular design-光电查 [m.oe1.com]

- 14. Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. (PDF) Structure and electronic properties of bithiophenes. I. Torsional dependence [academia.edu]

- 17. Electronic and Optical Properties of Polythiophene Molecules and Derivatives | MDPI [mdpi.com]

- 18. First-Principles Investigations of Novel Guanidine-Based Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

crystal structure analysis of 5,5'-Diiodo-2,2'-bithiophene

An In-Depth Technical Guide to the Crystal Structure Analysis of 5,5'-Diiodo-2,2'-bithiophene: A Comparative Approach in the Absence of a Solved Structure

Abstract

This technical guide addresses the crystal structure analysis of this compound, a molecule of significant interest in the fields of organic electronics and drug development. In the absence of a publicly available crystal structure for this specific compound, this document provides a comprehensive framework for its analysis. It outlines the synthesis of this compound, details the established methodologies for single-crystal X-ray diffraction, and, most critically, presents a predictive analysis of its crystal packing and intermolecular interactions. This is achieved through a comparative study of the known crystal structures of analogous 5,5'-dihalo-2,2'-bithiophenes. The insights provided herein are intended to guide researchers in their experimental work and to offer a robust hypothesis of the structural characteristics of this compound, thereby accelerating research and development efforts.

Introduction: The Significance of this compound

Oligothiophenes, and specifically 2,2'-bithiophene derivatives, are fundamental building blocks in the design of advanced organic materials.[1] Their utility spans a wide range of applications, from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to sensors and pharmaceuticals. The introduction of halogen atoms at the terminal 5 and 5' positions of the bithiophene core profoundly influences the molecule's electronic properties, solid-state packing, and, consequently, its macroscopic function.

This compound (C₈H₄I₂S₂) is a particularly noteworthy derivative. The iodine substituents serve two primary roles: they act as versatile synthetic handles for further functionalization via cross-coupling reactions, and their propensity for strong halogen bonding can be exploited to direct the assembly of molecules in the solid state. This latter characteristic is of paramount importance in "crystal engineering," where the predictable control of molecular arrangement is leveraged to tune material properties.

This guide provides a comprehensive overview of the methodologies and considerations necessary for the full structural elucidation of this compound. While a definitive crystal structure is not yet available in the public domain, we will leverage the known structures of its lighter halogen analogues to build a predictive model of its solid-state behavior.

Synthesis and Crystallization of this compound

The reliable synthesis of high-purity this compound is the foundational step for any subsequent structural analysis. The most common synthetic route involves the direct iodination of 2,2'-bithiophene.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2'-Bithiophene

-

N-Iodosuccinimide (NIS)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 2,2'-bithiophene in a minimal amount of DMF.

-

Slowly add 2.2 equivalents of N-Iodosuccinimide (NIS) to the solution in portions at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of deionized water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water or by slow evaporation from a solution in a solvent like chloroform or dichloromethane, to yield purified this compound as a solid.

Cultivating Single Crystals for X-ray Diffraction

The growth of high-quality single crystals is often the most challenging aspect of crystal structure determination. For a molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., chloroform, dichloromethane, or a mixture of solvents) is allowed to evaporate slowly in a loosely capped vial.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

-

Temperature Gradient (Sublimation): Given the likely stability of the compound, sublimation under a vacuum with a controlled temperature gradient can yield high-quality single crystals.

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2]

Experimental Workflow

The process of determining a crystal structure via X-ray diffraction follows a well-established workflow:

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

-

Structure Solution: The initial positions of the atoms are determined from the diffraction pattern.

-

Structure Refinement: The atomic positions and other parameters are adjusted to best fit the experimental data.

-

Validation: The final structure is checked for geometric and crystallographic reasonability.

Predictive Crystal Structure of this compound: A Comparative Analysis

In the absence of a solved crystal structure for this compound, we can infer its likely packing motifs by examining the structures of its lighter dihalogenated congeners and considering the principles of halogen bonding.

The Role of Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. Therefore, we can anticipate that halogen bonding will be a dominant directional force in the crystal packing of this compound.

Comparative Analysis with 5,5'-Dibromo-2,2'-bithiophene

The crystal structure of 5,5'-dibromo-2,2'-bithiophene provides a valuable template for our prediction. In its known polymorphs, the molecules pack in a herringbone arrangement, with significant Br···S and Br···Br interactions influencing the overall structure.

We can hypothesize that this compound will adopt a similar herringbone packing motif. However, due to the stronger halogen bonding capabilities of iodine, we predict the following key differences:

-

Shorter and More Linear I···S and I···I Contacts: The intermolecular distances between iodine and sulfur atoms of adjacent molecules are expected to be significantly shorter than the sum of their van der Waals radii, indicating a strong halogen bond. The C-I···S and C-I···I angles are also predicted to be closer to 180°, signifying a highly directional interaction.

-

Increased Planarity: The stronger intermolecular interactions may promote a more planar conformation of the bithiophene backbone to facilitate optimal packing.

-

Potential for Polymorphism: The balance between different types of halogen bonds (I···S vs. I···I) and other weak interactions could lead to the existence of multiple crystalline forms (polymorphs) with distinct packing arrangements and, therefore, different material properties.

Predicted Crystallographic Data

Based on the trends observed in other halogenated organic molecules, we can anticipate the key crystallographic parameters.

| Parameter | Predicted Value for this compound | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Molecules lacking chirality often crystallize in centrosymmetric space groups. |

| Key Intermolecular Interactions | Strong C-I···S and C-I···I halogen bonds | Iodine is a strong halogen bond donor. |

| Molecular Conformation | Near-planar | To maximize intermolecular interactions and packing efficiency. |

Implications for Materials Science and Drug Development

The precise arrangement of molecules in the solid state, as would be revealed by a crystal structure analysis, has profound implications:

-

For Materials Science: The degree of π-π stacking and intermolecular electronic coupling, which are dictated by the crystal packing, directly influence charge transport properties in organic electronic devices. A well-ordered structure with significant orbital overlap is desirable for high charge carrier mobility.

-

For Drug Development: In the pharmaceutical industry, the crystalline form of an active pharmaceutical ingredient (API) affects its solubility, dissolution rate, bioavailability, and stability. Understanding the crystal structure is a regulatory requirement and is crucial for formulation development.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides a comprehensive roadmap for its analysis. By following the outlined synthetic and crystallographic methodologies and leveraging the predictive power of comparative structural analysis, researchers are well-equipped to tackle this challenge. The anticipated strong halogen bonding interactions in the solid state of this compound make it a highly promising candidate for the rational design of advanced organic materials with tailored properties. The eventual elucidation of its crystal structure will undoubtedly provide invaluable insights for the fields of materials science and crystal engineering.

References

- This reference is a placeholder for a specific citation on the synthesis of this compound, which would be added once a specific peer-reviewed protocol is selected.

- This reference is a placeholder for a specific citation on the crystal structure of a 5,5'-dihalo-2,2'-bithiophene analogue, which would be sourced

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC Home. Retrieved from [Link]

- This reference is a placeholder for a review article on halogen bonding in crystal engineering.

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. Size-dependent cathodoluminescence properties of 5,5′-di(4-biphenylyl)-2,2′-bithiophene nanocrystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach [mdpi.com]

The Heavy Hand of Iodine: A Technical Guide to the Photophysical Properties of Iodinated Bithiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of iodine atoms into the bithiophene scaffold profoundly alters its photophysical properties, a phenomenon primarily governed by the heavy-atom effect. This guide provides a comprehensive technical overview of the synthesis, photophysical characterization, and potential applications of iodinated bithiophene derivatives. We delve into the causal mechanisms behind the experimental observations, offering field-proven insights into the strategic design of these molecules for applications ranging from photodynamic therapy to organic electronics. Detailed experimental protocols and data analysis methodologies are provided to equip researchers with the practical knowledge required to explore this promising class of compounds.

Introduction: The Rationale for Iodinating Bithiophenes

Bithiophenes, consisting of two interconnected thiophene rings, are a cornerstone of organic electronics and materials science due to their tunable electronic properties, environmental stability, and synthetic versatility.[1][2] The inherent π-conjugated system of bithiophene allows for efficient absorption of light and, in some cases, fluorescence. However, for many applications, the efficient population of the triplet excited state is paramount. This is where the strategic introduction of heavy atoms, such as iodine, becomes a powerful molecular engineering tool.

The "heavy-atom effect" describes the enhancement of spin-orbit coupling in a molecule upon the introduction of an atom with a large atomic number.[3] This enhanced coupling facilitates formally spin-forbidden processes, most notably intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[4] By promoting ISC, iodination effectively quenches fluorescence and funnels the excited state energy into the triplet manifold, leading to significant phosphorescence and the ability to generate singlet oxygen.[5][6] This guide will explore the profound consequences of this effect on the photophysical landscape of bithiophene derivatives.

Synthesis of Iodinated Bithiophene Derivatives

The synthesis of iodinated bithiophenes can be achieved through various methods, with direct iodination of the bithiophene core being a common approach.

Synthesis of 5-Iodo-2,2'-bithiophene

A straightforward method for the synthesis of 5-iodo-2,2'-bithiophene involves the electrophilic substitution of 2,2'-bithiophene using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent.

Caption: Synthesis of 5-Iodo-2,2'-bithiophene.

Synthesis of 5,5'-Diiodo-2,2'-bithiophene

For the synthesis of di-iodinated derivatives, such as this compound, stronger iodinating conditions or a higher stoichiometry of the iodinating agent are typically required.[7]

Caption: Synthesis of this compound.

The choice of solvent and reaction conditions is critical to control the regioselectivity and the degree of iodination. The purification of the final products is typically achieved through column chromatography or recrystallization.

The Photophysical Landscape of Iodinated Bithiophenes

The introduction of iodine dramatically alters the de-excitation pathways of the bithiophene chromophore. This section will dissect the key photophysical properties and the experimental techniques used for their characterization.

Caption: Jablonski diagram illustrating the effect of iodine on bithiophene photophysics.

Absorption Spectroscopy

The absorption spectra of iodinated bithiophenes are typically characterized by intense π-π* transitions in the UV-visible region. The position of the absorption maximum (λmax) is influenced by the position and number of iodine substituents, as well as the solvent polarity.

Table 1: Representative Absorption Properties of Bithiophene Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |

| 2,2'-Bithiophene | Dichloromethane | ~302 | ~13,000 | [8] |

| Iodinated Bithiophene Derivative (Hypothetical) | Dichloromethane | ~310-330 | ~15,000 | N/A |

Note: Specific quantitative data for iodinated bithiophenes is sparse in the literature; the values for the iodinated derivative are hypothetical and represent an expected trend.

Fluorescence and Phosphorescence

The most dramatic consequence of iodination is the quenching of fluorescence and the emergence of phosphorescence. The heavy iodine atom significantly increases the rate of intersystem crossing (kISC), depopulating the S₁ state non-radiatively and populating the T₁ state.[3]

Experimental Protocol: Relative Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and a standard fluorophore (e.g., quinine sulfate) in the same solvent, with absorbances at the excitation wavelength below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:

ΦF,sample = ΦF,standard * (Gradsample / Gradstandard) * (η2sample / η2standard)

where Grad is the gradient of the plot and η is the refractive index of the solvent.

Due to the efficient ISC, the fluorescence quantum yields of iodinated bithiophenes are expected to be very low. Conversely, these compounds are expected to exhibit significant phosphorescence, which is the radiative decay from the T₁ state to the S₀ ground state. Phosphorescence is characterized by a longer lifetime compared to fluorescence and is typically observed at lower energies (longer wavelengths).

Experimental Protocol: Phosphorescence Lifetime (τP) Measurement

Phosphorescence lifetimes are often in the microsecond to millisecond range and can be measured using time-resolved spectroscopy.

-

Sample Preparation: Prepare a solution of the sample in a deoxygenated solvent, as dissolved oxygen can quench the triplet state. The sample is often cooled to low temperatures (e.g., 77 K) to minimize non-radiative decay pathways.

-

Excitation: Excite the sample with a short pulse of light (e.g., from a laser or a flash lamp).

-

Detection: Measure the decay of the phosphorescence intensity over time using a time-gated detector.

-

Data Analysis: The decay curve is fitted to an exponential function to determine the phosphorescence lifetime (τP).

Intersystem Crossing and Triplet State Properties

The efficiency of intersystem crossing is a key parameter for applications such as photodynamic therapy. The ISC quantum yield (ΦISC) can be estimated from the fluorescence quantum yield (ΦF) assuming that internal conversion is negligible: ΦISC ≈ 1 - ΦF.

The triplet state can be further characterized using techniques like femtosecond transient absorption spectroscopy . This pump-probe technique allows for the direct observation of the triplet state and the kinetics of its formation and decay. In a typical experiment, a short laser pulse (the pump) excites the molecule, and a second, time-delayed pulse (the probe) measures the change in absorption of the sample. The resulting transient absorption spectrum reveals the absorption of the excited species, including the triplet state.

Caption: Schematic of a femtosecond transient absorption spectroscopy setup.

By monitoring the rise and decay of the triplet absorption signal, the rate of intersystem crossing and the triplet state lifetime can be determined.

Applications of Iodinated Bithiophene Derivatives

The unique photophysical properties of iodinated bithiophenes make them promising candidates for a variety of applications.

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[6] The high triplet quantum yield of iodinated bithiophenes makes them excellent candidates for PDT photosensitizers. Upon photoexcitation, the populated triplet state of the iodinated bithiophene can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which can induce cell death.

Experimental Protocol: Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield can be determined by monitoring the photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which has a strong absorption that is bleached upon reaction with ¹O₂.

-

Solution Preparation: Prepare solutions of the sample and a standard photosensitizer (e.g., methylene blue) with the same absorbance at the irradiation wavelength. Add a known concentration of DPBF to each solution.

-

Irradiation: Irradiate the solutions with monochromatic light at a wavelength where only the photosensitizer absorbs.

-

Monitoring: Monitor the decrease in the absorbance of DPBF at its λmax over time.

-

Data Analysis: The rate of DPBF bleaching is proportional to the singlet oxygen generation efficiency. The singlet oxygen quantum yield of the sample can be calculated relative to the standard.

Organic Electronics

The ability to tune the energy levels and promote intersystem crossing in bithiophenes through iodination can be advantageous in organic electronic devices. For instance, in organic photovoltaics (OPVs), efficient intersystem crossing in the donor or acceptor material could potentially open up new pathways for charge generation or influence the recombination dynamics.[3] While this area is less explored for iodinated bithiophenes specifically, the fundamental principles suggest a promising avenue for research.

Conclusion and Future Outlook

Iodinated bithiophene derivatives represent a fascinating class of molecules with photophysical properties that are dramatically reshaped by the heavy-atom effect. The efficient intersystem crossing induced by iodine substitution opens up a range of applications, particularly in the field of photodynamic therapy. While the synthesis of these compounds is relatively straightforward, a deeper and more quantitative understanding of their photophysical properties is still needed to fully realize their potential. Future research should focus on systematic studies that correlate the number and position of iodine atoms with detailed photophysical parameters. Such studies will undoubtedly pave the way for the rational design of next-generation iodinated bithiophene derivatives with tailored properties for specific applications in medicine, materials science, and beyond.

References

-

Strategies to construct efficient singlet oxygen-generating photosensitizers. (2025). ResearchGate. [Link]

-

Inhibition of vibrational energy flow within an aromatic scaffold via heavy atom effect. (2023). AIP Publishing. [Link]

-

Tuning Photosensitized Singlet Oxygen Generation Efficiency of Novel Aza-BODIPY Dyes. (2010). ACS Publications. [Link]

-

(PDF) Singlet‐oxygen oxidation of thiophenes. (2025). ResearchGate. [Link]

-

Photoswitching of the triplet excited state of diiodobodipy-dithienylethene triads and application in photo-controllable triplet-triplet annihilation upconversion. (2014). PubMed. [Link]

-

Versatile bridges of bithiophene: synthesis, dual-state emission, and photochromism. (n.d.). University of Chinese Academy of Sciences. [Link]

-

Photosensitized singlet oxygen generation and detection: Recent advances and future perspectives in cancer photodynamic therapy. (2016). PubMed. [Link]

-

Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. (n.d.). MDPI. [Link]

-

Excited state dynamics of thiophene and bithiophene: new insights into theoretically challenging systems. (2015). RSC Publishing. [Link]

-

Dynamics of the Triplet State of a Dithiophene in Different Solid Matrixes Studied by Transient and Pulse EPR Techniques. (2025). ResearchGate. [Link]

-

Synthetic pathways to various 2,2'-bithiophene derivatives from... (n.d.). ResearchGate. [Link]

-

Oligothiophenes as Fluorescent Markers for Biological Applications. (n.d.). PMC. [Link]

-

Optical Properties of [all]-S,S-Dioxide Oligothiophenes. (2009). Portugaliae Electrochimica Acta. [Link]

-

2,2'-Bithiophene. (n.d.). PubChem. [Link]

-

A comprehensive review on singlet oxygen generation in nanomaterials and conjugated polymers for photodynamic therapy in the treatment of cancer. (2024). RSC Publishing. [Link]

-

Optical Properties of [all]-S,S-Dioxide Oligothiophenes. (2025). ResearchGate. [Link]

-

Excited-state dynamics of thiophene substituted betaine pyridinium compounds. (2015). RSC Publishing. [Link]

-

Synthesis And Optoelectronic Properties Of 3,3'-Bithiophene Derivatives. (2018). Globe Thesis. [Link]

-

Excited State Dynamics of Thiophene and Bithiophene: New Insights into Theoretically Challenging Systems. (n.d.). EPFL. [Link]

-

Synthesis And Fluorescence Properties Of 3,3'-Bithiophene Derivatives. (2023). Globe Thesis. [Link]

-

Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. (n.d.). PMC. [Link]

-

Femtosecond transient absorption spectra of 6 at specified delay times:... (n.d.). ResearchGate. [Link]

-

Iodine-catalyzed three-component annulation: access to highly fluorescent trisubstituted thiophenes. (2021). RSC Publishing. [Link]

-

4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. (2023). I.R.I.S.. [Link]

-

Excited State Dynamics of Dibenzothiophene Derivatives. (2023). ChemRxiv. [Link]

-

Excited State Dynamics of Dibenzothiophene Derivatives. (2023). PubMed. [Link]

-

(PDF) 5,5′-Bis-(alkylpyridinyl)-2,2′-bithiophenes: Synthesis, liquid crystalline behaviour and charge transport. (2025). ResearchGate. [Link]

-

Excited State Dynamics of Thiophene and Bithiophene: New Insights into Theoretically Challenging Systems. (2025). ResearchGate. [Link]

-

Optical limiting and femtosecond transient absorption measurements in a solution-processable low bandgap quinoidal oligothiophene derivative. (n.d.). Ewha Womans University. [Link]

-

Absorption and fluorescence properties of oligothiophene biomarkers from long-range-corrected time-dependent density functional theory. (2011). Semantic Scholar. [Link]